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molecular formula C14H14N2OS B8670322 6-Cyano-N-methyl-2,2-dimethyl-2H-1-benzopyran-4-carbothioamide

6-Cyano-N-methyl-2,2-dimethyl-2H-1-benzopyran-4-carbothioamide

Cat. No. B8670322
M. Wt: 258.34 g/mol
InChI Key: IJJQJYBKDNNXRJ-UHFFFAOYSA-N
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Patent
US05412117

Procedure details

A mixture of 0.44 g of N-methyl-6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-carbothioamide, 0.07 g of p-toluenesulfonic acid monohydrate, and 30 ml of toluene was heated at reflux for 10 hours. The solvent was removed by distillation, and the residue was purified by silica gel column chromatography (developing solution: CH2Cl2) to obtain 0.18 g of-N-methyl-6-cyano-2,2-dimethyl-2H-1-benzopyran-4-carbothioamide represented by formula shown below.
Name
N-methyl-6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-carbothioamide
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([CH:5]1[C:10]2[CH:11]=[C:12]([C:15]#[N:16])[CH:13]=[CH:14][C:9]=2[O:8][C:7]([CH3:18])([CH3:17])[CH:6]1O)=[S:4].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:1][NH:2][C:3]([C:5]1[C:10]2[CH:11]=[C:12]([C:15]#[N:16])[CH:13]=[CH:14][C:9]=2[O:8][C:7]([CH3:18])([CH3:17])[CH:6]=1)=[S:4] |f:1.2|

Inputs

Step One
Name
N-methyl-6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-carbothioamide
Quantity
0.44 g
Type
reactant
Smiles
CNC(=S)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
Name
Quantity
0.07 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (developing solution: CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
CNC(=S)C1=CC(OC2=C1C=C(C=C2)C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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